molecular formula C13H17N5O B12897333 4-((4-Hydrazinylphthalazin-1-yl)methyl)morpholine

4-((4-Hydrazinylphthalazin-1-yl)methyl)morpholine

Cat. No.: B12897333
M. Wt: 259.31 g/mol
InChI Key: DCLNWHCAVBTSQC-UHFFFAOYSA-N
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Description

4-((4-Hydrazinylphthalazin-1-yl)methyl)morpholine is a chemical compound with the molecular formula C₁₃H₁₇N₅O. It is known for its unique structure, which includes a hydrazinyl group attached to a phthalazine ring, further connected to a morpholine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for 4-((4-Hydrazinylphthalazin-1-yl)methyl)morpholine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

4-((4-Hydrazinylphthalazin-1-yl)methyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce hydrazine derivatives .

Scientific Research Applications

4-((4-Hydrazinylphthalazin-1-yl)methyl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-((4-Hydrazinylphthalazin-1-yl)methyl)morpholine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Hydrazinylphthalazin-1-yl)methyl)piperidine
  • 4-((4-Hydrazinylphthalazin-1-yl)methyl)pyrrolidine
  • 4-((4-Hydrazinylphthalazin-1-yl)methyl)thiomorpholine

Uniqueness

4-((4-Hydrazinylphthalazin-1-yl)methyl)morpholine is unique due to its specific combination of a hydrazinyl group, phthalazine ring, and morpholine moiety.

Properties

Molecular Formula

C13H17N5O

Molecular Weight

259.31 g/mol

IUPAC Name

[4-(morpholin-4-ylmethyl)phthalazin-1-yl]hydrazine

InChI

InChI=1S/C13H17N5O/c14-15-13-11-4-2-1-3-10(11)12(16-17-13)9-18-5-7-19-8-6-18/h1-4H,5-9,14H2,(H,15,17)

InChI Key

DCLNWHCAVBTSQC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=NN=C(C3=CC=CC=C32)NN

Origin of Product

United States

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